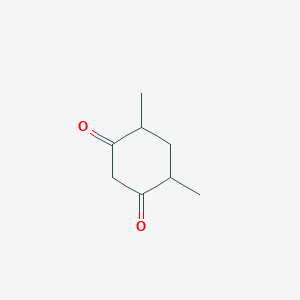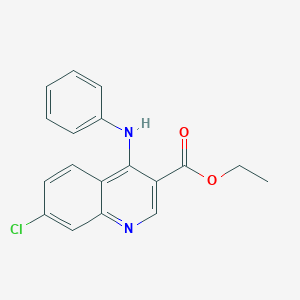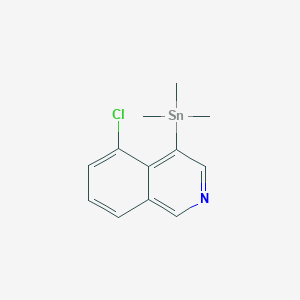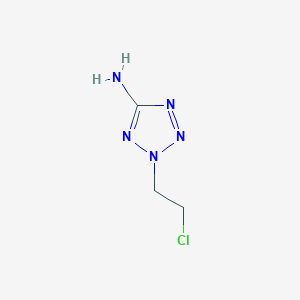
4,6-Dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylcyclohexane-1,3-dione is an organic compound classified as a cyclic diketone. It is a derivative of 1,3-cyclohexanedione and is known for its white solid appearance. This compound is soluble in water, ethanol, and methanol. It has been used historically as a reagent to test for the aldehyde functional group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Dimethylcyclohexane-1,3-dione can be synthesized through a Michael addition reaction involving mesityl oxide and diethyl malonate . The reaction typically involves the following steps:
Michael Addition: Mesityl oxide reacts with diethyl malonate in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4,6-Dimethylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6-Dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. It can act as a nucleophile in Michael addition reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of stable adducts, which can further undergo various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione:
4,4-Dimethyl-1,3-cyclohexanedione: Another similar compound used in various organic synthesis reactions.
Uniqueness
4,6-Dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to form stable adducts with aldehydes and other electrophiles makes it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
4,6-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5-3-6(2)8(10)4-7(5)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
WNYCEAPIXKWMNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)


![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)



